2-{[1,1'-biphenyl]-4-yl}-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
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Overview
Description
2-{[1,1'-biphenyl]-4-yl}-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a complex organic compound that features a combination of phenyl, triazolo, and pyridazinyl groups
Mechanism of Action
Target of Action
Similar compounds have been found to interact withc-Met kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
It’s known that similar compounds can bind to their target proteins, such as c-met kinase, throughhydrogen bonds and π–π interactions . This binding can inhibit the activity of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of c-met kinase can affect various cellular processes, including cell growth and differentiation, which are crucial in many physiological and pathological processes .
Pharmacokinetics
The compound’s stability at room temperature suggests it may have good bioavailability .
Result of Action
Similar compounds have shownanti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-cancer effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s thermostability can affect its efficacy and stability . This compound and its analogs have been found to exhibit superior thermostability , which could enhance its efficacy and stability under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-biphenyl]-4-yl}-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the triazolo[4,3-b]pyridazine core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under reflux conditions.
Attachment of the phenyl groups: The phenyl groups can be introduced via Suzuki coupling reactions using palladium catalysts.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the triazolo and pyridazinyl rings using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially on the phenyl rings, using reagents like bromine or chloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or chloromethane in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Formation of partially or fully reduced triazolo and pyridazinyl derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
2-{[1,1'-biphenyl]-4-yl}-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and are studied for their anti-tumor activities.
[1,2,4]triazolo[1,5-a]pyridine derivatives: These compounds are used in organic electronics and have similar structural features.
Uniqueness
2-{[1,1'-biphenyl]-4-yl}-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is unique due to its combination of phenyl, triazolo, and pyridazinyl groups, which confer specific chemical reactivity and biological activity. Its potential as a kinase inhibitor and its applications in material science distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O/c31-25(16-18-6-8-20(9-7-18)19-4-2-1-3-5-19)27-22-12-10-21(11-13-22)23-14-15-24-28-26-17-30(24)29-23/h1-15,17H,16H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONUUEMIGAXWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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